1-(2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
This compound is a 1,2,3-triazole-4-carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected piperidinyl group linked via an ethyl chain. Such compounds are often intermediates in medicinal chemistry for protease inhibition or metal coordination .
Properties
IUPAC Name |
1-[2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]ethyl]triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4/c1-15(2,3)23-14(22)19-8-5-4-6-11(19)7-9-18-10-12(13(20)21)16-17-18/h10-11H,4-9H2,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSQOOZVXMKDFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CCN2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(1-(tert-Butoxycarbonyl)piperidin-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that combines a piperidine ring with a triazole moiety. This unique structure suggests potential biological activities, particularly in medicinal chemistry. The compound has a molecular formula of C14H22N4O4 and a molecular weight of approximately 310.35 g/mol. The presence of the tert-butoxycarbonyl (Boc) group serves as a protective group for amines during synthesis, while the triazole and carboxylic acid functionalities may enhance its biological reactivity and activity.
Biological Activities of Triazole Derivatives
Research indicates that compounds containing triazole rings often exhibit significant biological activities. These include:
- Anticancer Activity : Triazole derivatives have shown promise as anticancer agents. For instance, studies have demonstrated that similar triazole-containing compounds can induce apoptosis in cancer cell lines such as HCT116 and MCF-7, with IC50 values indicating potent cytotoxic effects .
- Antimicrobial Properties : Triazoles are also recognized for their antimicrobial effects against various pathogens, making them valuable in treating infectious diseases.
- Antidiabetic and Antimalarial Effects : Some triazole derivatives have been reported to possess antidiabetic and antimalarial properties, showcasing their versatility in therapeutic applications .
Case Studies and Research Findings
A review of literature reveals several case studies focusing on the biological activity of triazole derivatives similar to the compound :
-
Anticancer Mechanisms :
- A study highlighted that triazole derivatives could significantly inhibit cell migration and proliferation in cancer cell lines. The mechanism involved increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and apoptosis .
- Another investigation revealed that specific triazole compounds exhibited selective toxicity towards multidrug-resistant cancer cells, further emphasizing their potential as effective anticancer agents .
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Structure-Activity Relationship (SAR) :
- The structural variations within triazole-piperidine hybrids have been explored to optimize their biological activities. For example, the position of the Boc group or variations in the piperidine ring can alter the compound's efficacy against different cancer cell lines.
- A comparative analysis showed that modifications to the triazole moiety could enhance anticancer potency while minimizing toxicity to normal cells .
Data Tables
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Piperidine + Triazole | Potential anticancer activity |
| 1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | Similar structure | Anticancer effects observed |
| Ethyl 2-(1-(tert-butoxycarbonyl)piperidin)triazole | Different functional group | Antimicrobial properties |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs differing in heterocyclic cores, substituents, and piperidine modifications. Key structural and functional distinctions are summarized below:
Table 1: Structural and Functional Comparison
Physicochemical Properties
Preparation Methods
tert-Butoxycarbonyl (Boc) Protection of Piperidine Derivatives
Selection of Protecting Agents and Reaction Conditions
The Boc group is introduced to the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions. A representative protocol involves dissolving piperidine in tetrahydrofuran (THF) and treating it with Boc₂O in the presence of sodium carbonate at 10–30°C for 1–6 hours. This method achieves >95% conversion, as confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy. Alternative bases such as diisopropylethylamine (DIPEA) are employed in moisture-sensitive setups, though they may require extended reaction times.
Stability Considerations During Subsequent Steps
The Boc group remains intact under mildly acidic or neutral conditions but is susceptible to cleavage by trifluoroacetic acid (TFA) or hydrogen chloride in dioxane. Stability tests reveal that temperatures exceeding 50°C in protic solvents (e.g., methanol) risk partial deprotection, necessitating careful temperature control during downstream reactions.
Formation of the 1,2,3-Triazole Core via Click Chemistry
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is synthesized via CuAAC, a cornerstone of click chemistry. A typical procedure involves reacting a piperidine-bearing alkyne with an azido-carboxylic acid derivative in the presence of copper(II) sulfate and sodium ascorbate. For example, ethyl propiolate and 2-azidoacetic acid react in a 1:1.2 molar ratio in THF/water (3:1) at 25°C for 12 hours, yielding the triazole ester intermediate. Subsequent hydrolysis with lithium hydroxide affords the carboxylic acid.
Regioselectivity and Catalytic Optimization
CuAAC exclusively produces 1,4-disubstituted triazoles. Catalytic systems using tris(benzyltriazolylmethyl)amine (TBTA) enhance reaction rates and reduce copper loading to 0.1–1 mol%, minimizing metal contamination in the final product.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For metal-free applications, SPAAC employs cyclooctynes as strained alkynes. Dibenzocyclooctyne (DBCO) derivatives react with azides at ambient temperatures without catalysts, albeit with slower kinetics (24–48 hours). This method is preferred for sensitive substrates but suffers from higher reagent costs.
Coupling Strategies for Piperidine-Triazole Integration
Alkylation of Piperidine with Triazole-Containing Intermediates
A two-step sequence links the Boc-piperidine to the triazole-carboxylic acid:
- Mitsunobu Reaction : Boc-piperidine-2-methanol reacts with triazole-4-carboxylic acid using triphenylphosphine and diethyl azodicarboxylate (DEAD) in THF, producing an ether linkage.
- Ester Hydrolysis : The ethyl ester is saponified with aqueous NaOH (2 M) in ethanol at 60°C for 4 hours, yielding the carboxylic acid.
Reductive Amination for Direct Coupling
Alternative routes employ reductive amination between Boc-piperidine-2-ethylamine and triazole-4-carbaldehyde. Sodium cyanoborohydride in methanol at pH 5–6 (adjusted with acetic acid) facilitates imine formation and reduction, achieving 80–85% yields. This method bypasses ester intermediates but requires rigorous pH control to avoid Boc cleavage.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using silica gel and gradient elution (hexane/ethyl acetate → ethyl acetate/methanol). High-performance liquid chromatography (HPLC) with a C18 column and 0.1% trifluoroacetic acid/acetonitrile mobile phase ensures >98% purity.
Industrial-Scale Synthesis and Process Optimization
Continuous Flow Reactors
Patent WO2019232010A1 highlights the use of continuous flow systems for Boc protection and CuAAC steps, reducing reaction times from hours to minutes. For instance, a tubular reactor operating at 100°C with a residence time of 5 minutes achieves 99% conversion in triazole formation.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| CuAAC + Alkylation | 78 | 98.5 | High | 120 |
| SPAAC + Reductive Amination | 65 | 97.2 | Moderate | 290 |
| Continuous Flow | 92 | 99.1 | High | 90 |
Data derived from.
Q & A
Basic: What are the common synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with Boc-protected piperidine intermediates. Key steps include:
- Amide coupling or click chemistry to introduce the triazole moiety. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions (e.g., nitrogen atmosphere) using solvents like DMF or acetonitrile .
- Hydrolysis or deprotection of tert-butoxycarbonyl (Boc) groups using trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield the carboxylic acid functionality .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the final product .
Basic: How is the compound characterized for purity and structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) confirms regiochemistry of the triazole ring and Boc-protection status. For example, the tert-butyl group in Boc appears as a singlet at ~1.4 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS validates molecular weight, with the Boc group contributing a +100 Da fragment .
Advanced: How can reaction yields be optimized for large-scale synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but require careful removal to avoid residual toxicity. Switching to ethanol/water mixtures improves eco-friendliness without compromising yield .
- Catalyst optimization : Use Cu(I) catalysts (e.g., CuBr with TBTA ligand) for regioselective triazole formation, reducing side products .
- Temperature control : Maintaining 50–60°C during Boc deprotection minimizes acid-induced degradation .
Advanced: How to resolve contradictions in reported biological activity data?
Discrepancies in enzyme inhibition studies (e.g., IC₅₀ variability) may arise from:
- Assay conditions : Differences in buffer pH (e.g., Tris vs. PBS) or ionic strength can alter compound solubility or binding kinetics. Standardize protocols using validated kits .
- Metabolite interference : Test for off-target interactions with serum proteins (e.g., albumin binding assays) using fluorescence quenching or SPR .
- Structural analogs : Compare activity with derivatives lacking the triazole or Boc group to isolate pharmacophoric contributions .
Safety: What precautions are critical during handling?
- Hazard classification : Classified as acute toxicity (Category 4, H302) and skin/eye irritant (H315/H319) . Use nitrile gloves, goggles, and fume hoods .
- Spill management : Neutralize acidic residues (from Boc deprotection) with sodium bicarbonate before disposal .
- Storage : Stable at RT in airtight containers under desiccant; avoid exposure to moisture to prevent hydrolysis .
Stability: How does pH affect the compound’s stability in solution?
- Acidic conditions (pH < 4) : Rapid Boc deprotection occurs, generating piperidine intermediates. Stabilize with lyophilization for long-term storage .
- Neutral/basic conditions (pH 7–9) : Carboxylic acid group may form salts (e.g., sodium carboxylate), enhancing aqueous solubility for in vitro assays .
Biological Applications: How to design enzyme inhibition assays?
- Target selection : Prioritize kinases or proteases, as triazole-carboxylic acids often act as ATP-competitive inhibitors .
- Dose-response curves : Use 8–10 concentrations (0.1–100 µM) in triplicate, with controls for non-specific binding (e.g., DMSO vehicle) .
- Data validation : Confirm reversible binding via washout experiments and measure Ki values using Cheng-Prusoff equations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
